1-Tert-butyl-2-methyleneaziridine
Description
1-Tert-butyl-2-methyleneaziridine (CAS: Not explicitly provided) is a strained three-membered heterocyclic compound featuring an aziridine ring substituted with a tert-butyl group and a methylene moiety. Its unique structure confers high reactivity, particularly in lithiation and alkylation reactions. Studies by Quast, Vélez-Frst, and the Shipman group highlight its synthetic versatility, as it undergoes deprotonation with sec-butyllithium (sBuLi) in the presence of TMEDA to generate an organolithium intermediate. This intermediate reacts with electrophiles like MeOD, MeI, and Me₃SiCl to yield functionalized derivatives (e.g., 27a–c) in good yields . The tert-butyl group enhances steric protection, stabilizing the reactive aziridine ring while enabling regioselective transformations.
Properties
CAS No. |
21384-36-1 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-tert-butyl-2-methylideneaziridine |
InChI |
InChI=1S/C7H13N/c1-6-5-8(6)7(2,3)4/h1,5H2,2-4H3 |
InChI Key |
YVYCAMVMYGSRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC1=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-tert-butyl-2-methyleneaziridine typically involves the deprotonation of N-benzamide intermediates followed by an intramolecular addition of a nitrogen anion to an alkynyl group . Another method includes the deprotonation of this compound with s-butyllithium in the presence of tetramethylethylenediamine (TMEDA), which then reacts with various electrophiles to yield the desired compound .
Chemical Reactions Analysis
1-Tert-butyl-2-methyleneaziridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms are less documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the exocyclic double bond.
Common reagents used in these reactions include s-butyllithium, TMEDA, and various electrophiles like methyl iodide and trimethylsilyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Tert-butyl-2-methyleneaziridine has found applications in various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-methyleneaziridine involves the high strain energy of the aziridine ring, which drives its reactivity. The exocyclic double bond introduces additional strain, making the compound highly reactive towards nucleophiles and electrophiles . The molecular targets and pathways involved are primarily related to its ability to undergo ring-opening reactions, which are crucial in various synthetic applications.
Comparison with Similar Compounds
Comparison with Similar Aziridine Derivatives
Structural and Substituent Effects
The reactivity and stability of aziridines are heavily influenced by substituents. Below is a comparative analysis of 1-Tert-butyl-2-methyleneaziridine and related compounds:
Table 1: Key Structural and Reactivity Differences
Key Findings:
Reactivity Scope: this compound exhibits broad electrophile compatibility due to the stability of its organolithium intermediate. The Shipman group demonstrated successful reactions with MeOD, MeI, PhCHO, and Bu₃SnCl . In contrast, 2-benzyl-1-benzoyl-2-tert-butylaziridine () lacks reported lithiation data, suggesting the electron-withdrawing benzoyl group may hinder deprotonation. Its reactivity is likely dominated by acyl-group chemistry .
Steric vs. Electronic Effects: The tert-butyl group in this compound provides steric shielding, preventing undesired side reactions (e.g., dimerization) while maintaining ring strain for reactivity .
Synthetic Utility :
- This compound is a versatile intermediate for constructing complex molecules, such as pharmaceuticals or agrochemicals, via alkylation or cross-coupling .
- Compounds like 2-benzyl-1-benzoyl-2-tert-butylaziridine may serve as precursors for benzoylated amines, though their applications remain underexplored in the provided evidence .
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